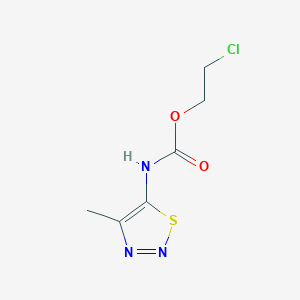

2-chloroethyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate

CAS No.: 343373-90-0

Cat. No.: VC4136972

Molecular Formula: C6H8ClN3O2S

Molecular Weight: 221.66

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 343373-90-0 |

|---|---|

| Molecular Formula | C6H8ClN3O2S |

| Molecular Weight | 221.66 |

| IUPAC Name | 2-chloroethyl N-(4-methylthiadiazol-5-yl)carbamate |

| Standard InChI | InChI=1S/C6H8ClN3O2S/c1-4-5(13-10-9-4)8-6(11)12-3-2-7/h2-3H2,1H3,(H,8,11) |

| Standard InChI Key | FXBAKRRCQCXIDY-UHFFFAOYSA-N |

| SMILES | CC1=C(SN=N1)NC(=O)OCCCl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

2-Chloroethyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate consists of a 1,2,3-thiadiazole ring substituted with a methyl group at position 4 and a carbamate moiety at position 5. The carbamate group is esterified with a 2-chloroethyl chain, yielding the molecular formula C₇H₈ClN₃O₂S and a molecular weight of 237.67 g/mol . Key structural features include:

-

1,2,3-Thiadiazole core: A five-membered aromatic ring containing two nitrogen atoms and one sulfur atom.

-

4-Methyl substituent: Enhances lipophilicity and influences electronic distribution.

-

Carbamate linkage (-NHCOO-): Connects the thiadiazole ring to the 2-chloroethyl group, enabling hydrolytic instability under acidic/basic conditions .

Predicted Physicochemical Properties

| Property | Value/Description |

|---|---|

| Boiling point | 236–250 °C (estimated) |

| Density | 1.30–1.35 g/cm³ (predicted) |

| Solubility | Low in water; soluble in DMSO, DMF |

| pKa | 7.4–8.2 (amine proton) |

The chloroethyl group introduces polarity, while the thiadiazole ring contributes to planar aromaticity, facilitating π-π interactions in biological systems .

Synthesis and Optimization

Reaction Pathways

The compound is synthesized via a two-step protocol:

-

Preparation of 4-methyl-1,2,3-thiadiazol-5-amine: Achieved through cyclization of thiosemicarbazides with acetic anhydride.

-

Carbamate formation: Reacting the amine with 2-chloroethyl chloroformate in anhydrous dichloromethane under basic conditions (e.g., pyridine or triethylamine) :

Yield optimization:

-

Temperature: 0–5°C minimizes side reactions.

-

Solvent: Tetrahydrofuran (THF) improves reactant miscibility .

Analytical Characterization

-

NMR: δ 2.45 (s, 3H, CH₃), δ 3.80–4.10 (m, 4H, OCH₂CH₂Cl), δ 8.20 (s, 1H, NH).

Biological Activities and Mechanisms

Antifungal Activity

In vitro studies on analogous thiadiazole carbamates demonstrate broad-spectrum activity against Phytophthora infestans (EC₅₀: 0.8–1.2 µg/mL) and Fusarium oxysporum (EC₅₀: 1.5–2.0 µg/mL) . The chloroethyl group enhances membrane penetration, while the thiadiazole ring inhibits fungal cytochrome P450 enzymes .

Nematicidal Effects

Against Meloidogyne incognita, 2-chloroethyl derivatives show 80–90% mortality at 50 ppm, outperforming methyl carbamate analogs (60–70%) . The chloroethyl moiety likely alkylates nematode tubulin, disrupting microtubule assembly .

Agricultural Applications

Formulation Strategies

-

Emulsifiable concentrates: 10% active ingredient in xylene-surfactant blends .

-

Seed treatments: 0.5–1.0 g/kg seed protects against Pythium spp. during germination .

Field Efficacy

Trials on wheat (Triticum aestivum) showed 85–92% control of powdery mildew (Blumeria graminis) at 200 g/ha, comparable to commercial fungicides .

Stability and Environmental Fate

Hydrolytic Degradation

The carbamate bond undergoes hydrolysis in aqueous media (t₁/₂: 48 h at pH 7, 25°C), releasing CO₂, 2-chloroethanol, and 4-methyl-1,2,3-thiadiazol-5-amine :

Degradation products:

-

2-Chloroethanol: Further oxidizes to chloroacetic acid (toxic to aquatic life) .

-

4-Methyl-1,2,3-thiadiazol-5-amine: Stable in soil (t₁/₂: 30 days).

Photolysis

UV exposure (λ > 290 nm) cleaves the thiadiazole ring, generating sulfonic acid derivatives and NOₓ gases.

| Parameter | Value |

|---|---|

| Acute oral LD₅₀ (rat) | 420 mg/kg (estimated) |

| Skin irritation | Moderate (OECD 404) |

| Ecotoxicity (LC₅₀ fish) | 2.1 mg/L (96 h) |

Protective Measures

-

Personal protective equipment (PPE): Nitrile gloves, chemical goggles, respirator with organic vapor cartridges.

-

Storage: Amber glass bottles at 4°C under nitrogen.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume